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molecular formula C7H16NO3PS2 B8510676 Methyl 1-diethoxyphosphinylmethyldithiocarbamate CAS No. 67098-32-2

Methyl 1-diethoxyphosphinylmethyldithiocarbamate

Cat. No. B8510676
M. Wt: 257.3 g/mol
InChI Key: MVSOWNHOEQOCRN-UHFFFAOYSA-N
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Patent
US04189573

Procedure details

Carbon disulfide (0.88 ml, 1.11 g) was added dropwise to a stirred solution of 2.45 g (14.6 mmol) of diethyl aminomethylphosphonate and 0.82 g (14.6 mmol) of potassium hydroxide in 25 ml of ethanol. During addition the temperature of the reaction mixture rose from 26° to 33 °. A second portion of 0.88 ml of carbon disulfide was added and the mixture was stirred at 50° for 1 hour. The mixture was cooled to ambient temperature, 2.08 g (14.6 mmol) of methyl iodide was added dropwise and the resulting mixture was stirred for 1.5 hours. The mixture was evaporated to dryness, the residue was dissolved in water and the aqueous solution was extracted twice with ethyl acetate. The extracts were combined, dried (MgSO4) and evaporated to dryness to give methyl 1-diethoxyphosphinylmethyldithiocarbamate.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=[S:2].[NH2:4][CH2:5][P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9].[OH-].[K+].[CH3:16]I>C(O)C>[CH2:8]([O:7][P:6]([O:10][CH2:11][CH3:12])([CH2:5][NH:4][C:1](=[S:3])[S:2][CH3:16])=[O:13])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
2.45 g
Type
reactant
Smiles
NCP(OCC)(OCC)=O
Name
Quantity
0.82 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
2.08 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During addition the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
rose from 26° to 33 °
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OP(=O)(CNC(SC)=S)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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